4-(Dimethylphosphoryl)isoquinoline
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Overview
Description
4-(Dimethylphosphoryl)isoquinoline is a heterocyclic aromatic organic compound that belongs to the isoquinoline family Isoquinolines are characterized by a benzene ring fused to a pyridine ring, forming a benzo[c]pyridine structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of isoquinolines, including 4-(Dimethylphosphoryl)isoquinoline, can be achieved through several methods. Some of the most common synthetic routes include:
Pomeranz-Fritsch Synthesis: This method involves the condensation of benzaldehyde with aminoacetaldehyde diethylacetal to form an aldimine, which then cyclizes in a strong acid medium to produce isoquinoline.
Bischler-Napieralski Synthesis: This method involves the reaction of phenethylamine with an acid chloride or anhydride to form an amide, which cyclizes to a dihydroisoquinoline and is then oxidized to isoquinoline.
Industrial Production Methods: Industrial production of isoquinolines often involves the use of catalytic processes to improve yield and efficiency. For example, palladium-catalyzed coupling reactions and copper-catalyzed cyclizations are commonly used to produce isoquinolines in high yields and short reaction times .
Chemical Reactions Analysis
Types of Reactions: 4-(Dimethylphosphoryl)isoquinoline can undergo various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Alkaline potassium permanganate (KMnO4) is commonly used for oxidation reactions.
Substitution: Reagents like nitric acid (HNO3) and acetic acid (AcOH) are used for nitration reactions.
Major Products:
Oxidation: Pyridine-3,4-dicarboxylic acid and its anhydride.
Substitution: Nitrated isoquinoline derivatives.
Scientific Research Applications
4-(Dimethylphosphoryl)isoquinoline has several applications in scientific research, including:
Mechanism of Action
4-(Dimethylphosphoryl)isoquinoline can be compared with other similar compounds, such as:
Quinoline: Quinoline is a structural isomer of isoquinoline and shares a similar benzene-pyridine fused ring system.
Tetrahydroisoquinoline: This compound is a reduced form of isoquinoline and exhibits different biological activities and chemical reactivity.
Uniqueness: this compound is unique due to the presence of the dimethylphosphoryl group, which can influence its chemical reactivity and biological activity. This functional group can enhance the compound’s ability to interact with specific molecular targets and pathways, making it a valuable compound for research and development.
Comparison with Similar Compounds
- Quinoline
- Tetrahydroisoquinoline
- Pyridine-3,4-dicarboxylic acid
Properties
Molecular Formula |
C11H12NOP |
---|---|
Molecular Weight |
205.19 g/mol |
IUPAC Name |
4-dimethylphosphorylisoquinoline |
InChI |
InChI=1S/C11H12NOP/c1-14(2,13)11-8-12-7-9-5-3-4-6-10(9)11/h3-8H,1-2H3 |
InChI Key |
WUBXIYNIXRFCBP-UHFFFAOYSA-N |
Canonical SMILES |
CP(=O)(C)C1=CN=CC2=CC=CC=C21 |
Origin of Product |
United States |
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